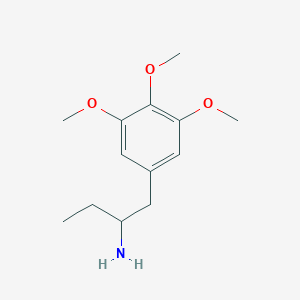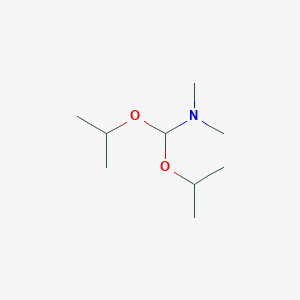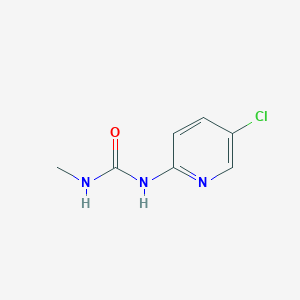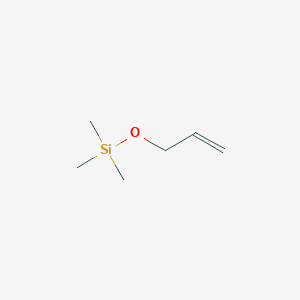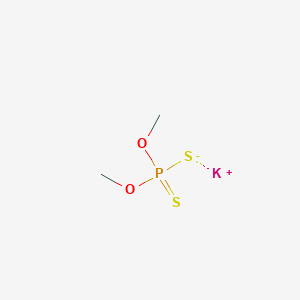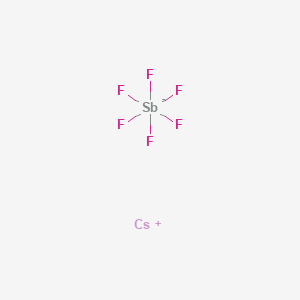
Cesium hexafluorostiboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium compounds have been the subject of various structural studies due to their interesting chemical and physical properties. While the specific compound "Cesium hexafluorostiboranuide" is not directly mentioned in the provided papers, the studies on related cesium compounds offer insights into the behavior of cesium in different chemical environments.
Synthesis Analysis
The synthesis of cesium compounds can involve various routes, including reactions with cesium fluoride or cesium carbonate. For instance, reacting cesium fluoride with lithium bis(trimethylsilyl)amide (LiHMDS) yields CsHMDS in a significant yield, demonstrating a method to synthesize cesium complexes without the need for pyrophoric Cs metal or organocesium reagents . Similarly, the reaction of H3BO3 with Cs2CO3 at elevated temperatures leads to the formation of a new hydrated cesium borate, showcasing another synthetic approach for cesium-containing compounds .
Molecular Structure Analysis
The molecular structures of cesium compounds are diverse and can range from isolated anions to complex polymers. The crystal structure of cesium hexahydroperoxostannate reveals cesium cations and slightly distorted octahedral [Sn(OOH)6]2- anions . In another study, the structure of a cesium uranylate solvate is built of sandwich-type dimers with cesium cations coordinated between two uranylate anions . These examples highlight the versatility of cesium in forming various structural motifs.
Chemical Reactions Analysis
Cesium compounds can participate in a variety of chemical reactions, often leading to the formation of new complexes. For example, the reaction of CsHMDS with different Lewis basic donor molecules results in the formation of dimeric and monomeric complexes with varying nuclearity . This indicates that cesium compounds can act as reactants to form larger structures with different donor molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of cesium compounds are closely related to their molecular structures. The cesium hexahydroperoxostannate compound exhibits interanion hydrogen bonds and has an FTIR spectrum and (119)Sn MAS NMR data that reveal similarities with other alkali hydroperoxostannates . The hydrated cesium borate synthesized in another study undergoes dehydration to form an amorphous phase, which then crystallizes upon further treatment . These properties are indicative of the reactive nature and the potential for structural transformation in cesium compounds.
Wissenschaftliche Forschungsanwendungen
Adsorption and Removal of Cesium from Wastewater
Cesium compounds, particularly those involving cesium ions, have been extensively studied for their application in the adsorption and removal of cesium from wastewater. This is primarily due to cesium's relevance as a major product of uranium fission, commonly found in radioactive wastewater. Metal hexacyanoferrates (MHCFs) have been identified as efficient adsorbents for cesium ions due to their structure's compatibility with hydrated cesium ions, allowing for selective ion exchange in the presence of competing ions. However, challenges such as weak mechanical strength and high flow resistance necessitate modification for large-scale application, including size control, immobilization, and magnetic modification. Immobilization techniques using organic (e.g., alginate, chitosan) and inorganic supporters (e.g., silica, glass) have been highlighted for enhancing adsorbent efficiency (Wang, Zhuang, & Liu, 2018).
Detection of Cesium Ions
The development of chemically derived optical sensors for cesium ion detection marks another significant application area. Due to cesium's high reactivity and use in various technologies (e.g., photoelectric cells, atomic clocks), and the hazardous nature of its radioactive isotopes, rapid detection methods in environmental and biological systems are crucial. Fluorescent molecular chemosensors have shown high sensitivity and nondestructive properties, offering clear evidence of targeted cesium species through observable color or fluorescence changes. This advancement provides a robust strategy for designing efficient cesium detection methods (Kumar, Leray, & Depauw, 2016).
Radioactive Cesium Separation Technologies
Significant progress has been made in separating radioactive cesium from nuclear waste, with various technologies being applied, such as chemical precipitation, solvent extraction, membrane separation, and adsorption. Among these, crown ethers and calixarenes derivatives stand out for their selective coordination with cesium ions, offering promising results in adsorbent-based cesium removal from aqueous solutions. These compounds leverage ion-dipole or cation-π interactions, highlighting the role of novel extraction reagents and porous ion-exchange materials in future research directions for more efficient cesium separation techniques (Wang & Zhuang, 2020).
Safety And Hazards
Zukünftige Richtungen
Research on cesium compounds is ongoing, with a focus on their removal from radioactive wastewater . The development of high-performance adsorbents for cesium removal is a popular research topic . Future research directions include the exploration of functional materials for cesium removal, such as Prussian blue, graphene oxide, hydrogel, and nanocomposites .
Eigenschaften
IUPAC Name |
cesium;hexafluoroantimony(1-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMJUXHXIKZIMM-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sb-](F)(F)(F)(F)F.[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsF6Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633384 |
Source


|
| Record name | Caesium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.656 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cesium hexafluorostiboranuide | |
CAS RN |
16949-12-5 |
Source


|
| Record name | Caesium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

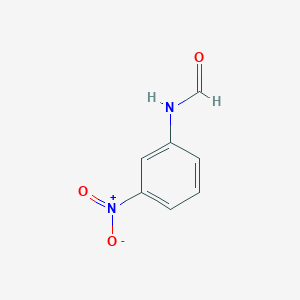
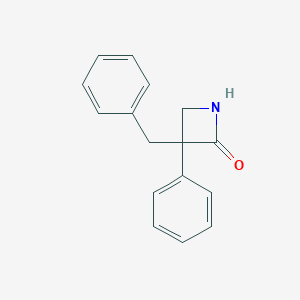
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
